molecular formula C14H28O B1585259 1,2-Epoxytetradecane CAS No. 3234-28-4

1,2-Epoxytetradecane

Cat. No. B1585259
CAS RN: 3234-28-4
M. Wt: 212.37 g/mol
InChI Key: IOHJQSFEAYDZGF-UHFFFAOYSA-N
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Description

1,2-Epoxytetradecane is a clear colorless mobile liquid with an ether-like odor . It is used in the preparation of polymeric prodrugs used in treatments of cancer .


Molecular Structure Analysis

The molecular formula of 1,2-Epoxytetradecane is C14H28O . Its exact mass is 212.21 and its molecular weight is 212.380 . The elemental analysis shows that it contains Carbon (C, 79.18%), Hydrogen (H, 13.29%), and Oxygen (O, 7.53%) .


Chemical Reactions Analysis

1,2-Epoxytetradecane, an epoxide, is highly reactive . It is sensitive to exposure to moisture and is insoluble in water . It polymerizes in the presence of catalysts or when heated. These polymerization reactions can be violent. Compounds in this group react with acids, bases, and oxidizing and reducing agents .


Physical And Chemical Properties Analysis

1,2-Epoxytetradecane has a boiling point of 95-96 °C/0.4 mmHg . Its density is 0.845 g/mL at 25 °C . It has a refractive index of 1.4408 . It is insoluble in water and is sensitive to exposure to moisture .

Scientific Research Applications

1. Medium Optimization for Production by Nocardia corallina

A study by Furuhashi and Takagi (1984) focused on optimizing a medium for the production of 1,2-epoxytetradecane from 1-tetradecene using Nocardia corallina B-276. They found that suppressing cell growth by limiting nitrogen or potassium ions in the medium increased the activity of cells producing 1,2-epoxytetradecane. Mg2+ was essential for production, and an optimized concentration of yeast extract helped increase cell mass without reducing 1,2-epoxide production. The concentration of 1,2-epoxytetradecane reached 80 g/l in 6 days, with a yield of 65 mol% based on consumed 1-tetradecene (Furuhashi & Takagi, 1984).

2. Production from 1-Alkenes by Nocardia corallina

In another study, Furuhashi et al. (1981) discovered that Nocardia corallina could grow on 1-alkenes (C3, C4, and C13 to C18) and produce corresponding 1,2-epoxyalkanes, including 1,2-epoxytetradecane. This production continued till the end of cultivation when the pH was not controlled, even though production stopped in a 24-hour cultivation when the pH was controlled at an optimum level for growth (Furuhashi et al., 1981).

3. Application in Nanoparticle Synthesis

Kim et al. (2013) utilized 1,2-epoxytetradecane in the synthesis of alkyl-terminated hyperbranched polyglycidols (HBPs). These HBPs were effective as reducers and stabilizers in the synthesis of water-soluble monometallic nanoparticles (Au, Ag, Pd, Pt) without additional reducers or surfactants. The size of nanoparticles could be tuned by changing the concentration of metal ion precursors, indicating the potential of 1,2-epoxytetradecane in nanomaterials research (Kim et al., 2013).

4. Use in Amphoteric Surfactants

Moriya et al. (1986) studied the synthesis and surface activities of amphoteric oligomeric or polymeric surfactants containing 1,2-epoxytetradecane. These surfactants, with varying ratios of 2-carboxyethyl and 2-hydroxyalkyl groups, demonstrated high surface activities and physicochemical properties such as turbidity and isoelectric point. This research highlights the application of 1,2-epoxytetradecane in the development of surfactants with specific properties (Moriya et al., 1986).

Safety And Hazards

1,2-Epoxytetradecane is a local irritant . It is probably combustible . It is incompatible with strong acids, caustics, and peroxides . It is recommended to wear suitable protective equipment, prevent generation of vapor or mist, wash hands and face thoroughly after handling, use ventilation, and avoid contact with skin, eyes, and clothing .

Future Directions

1,2-Epoxytetradecane is used in the preparation of polymeric prodrugs used in treatments of cancer . Stimuli-responsive gene delivery nanocarriers (GDNCs) possess huge potential in the gene therapy field owing to their effective protection, prolonged blood circulation, selective and targeted delivery, and controlled release of nucleic acid drugs .

properties

IUPAC Name

2-dodecyloxirane
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InChI

InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15-14/h14H,2-13H2,1H3
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InChI Key

IOHJQSFEAYDZGF-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCC1CO1
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Molecular Formula

C14H28O
Record name 1,2-EPOXYTETRADECANE
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DSSTOX Substance ID

DTXSID9025249
Record name 1,2-Epoxytetradecane
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Molecular Weight

212.37 g/mol
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Physical Description

1,2-epoxytetradecane is a clear colorless mobile liquid with an ether-like odor. (NTP, 1992), Liquid
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Boiling Point

203 to 205 °F at 0.4 mmHg (NTP, 1992)
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Flash Point

greater than 235 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
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Density

0.847 (NTP, 1992) - Less dense than water; will float
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Product Name

1,2-Epoxytetradecane

CAS RN

3234-28-4
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Record name Dodecyloxirane
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Melting Point

less than 68 °F (NTP, 1992)
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Synthesis routes and methods

Procedure details

In a flask equipped with a mechanical stirrer and an addition funnel was placed 19.8 g (0.1 mole) of 1-tetradecene and 150 ml of CH2Cl2. The solution was stirred and a suspension of 23 g(0.106 mole) of m-chloroperbenzoic acid in 250 ml of CH2Cl2 was added dropwise. After stirring overnight, the CH2Cl2 solution was washed with 10% aqueous NaHSO3, saturated NaHCO3 solution and then dried over Na2SO4. The residue, after removal of solvent, was distilled through a vigreux column to obtain the title compound, bp 78°-81°/0.01 mmHg as a colorless liquid.
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
241
Citations
K Furuhashi, M Takagi - Applied microbiology and biotechnology, 1984 - Springer
A medium for the production of 1,2-epoxytetradecane from 1-tetradecene by Nocardia corallina B-276 was optimized. The activity of cells producing 1,2-epoxytetradecane increased …
Number of citations: 51 link.springer.com
K Furuhashi, A Taoka, S Uchida, I Karube… - European journal of …, 1981 - Springer
A gaseous hydrocarbon-assimilating microorganism, Nocardia corallina, grew on 1-alkenes (C 3 , C 4 and C 13 to C 18 ) and produced corresponding 1,2-epoxyalkanes. One of the …
Number of citations: 94 link.springer.com
T Watabe, N Yamada - Biochemical Pharmacology, 1975 - Elsevier
accepted 12 November 1974) nI-Olefins with eight, ten or twelve carbon atoms are common sources for plasticizers and with fourteen, sixteen or eighteen carbon atoms for sodium alkyl …
Number of citations: 21 www.sciencedirect.com
K Kawakami, T Abe, Y Tomoaki - Enzyme and microbial technology, 1992 - Elsevier
A hydrophobic silicone polymer could be effectively applied to immobilization of two kinds of biocatalysts operating in organic media. Horse liver alcohol dehydrogenase, which was …
Number of citations: 38 www.sciencedirect.com
M Moriya, A Nishimura, K Hosoda… - Journal of the …, 1986 - Wiley Online Library
A series of amphoteric oligomeric and polymeric surfactants of poly(iminoethylene) (PIE) containing both a 2‐hydroxyalkyl group (C 12 ‐HA or C 14 ‐HA) and a 2‐carboxyethyl (CE) …
Number of citations: 10 aocs.onlinelibrary.wiley.com
L Cuesta-Aluja, J Castilla, AM Masdeu-Bultó… - Journal of Molecular …, 2016 - Elsevier
Introduction of halogen electron withdrawing atoms (chloro and fluoro) in the ortho position of the aryl groups of meso-tetraphenylporphyrin manganese(III) complexes increased their …
Number of citations: 42 www.sciencedirect.com
AQH Habets-Crützen, SJN Carlier, JAM De Bont… - Enzyme and microbial …, 1985 - Elsevier
Resting cells of ethene grown Mycobacterium 2W produced 1,2-epoxypropane stereospecifically from propene as revealed by optical rotation, 1 H nmr using a chiral shift reagent, and …
Number of citations: 83 www.sciencedirect.com
RP Hanzlik, M Edelman, WJ Michaely… - Journal of the American …, 1976 - ACS Publications
The hydration of five mono- and 1, 1-disubstituted oxiranes by enzymes in rat liver microsomes has been shown, by means of, sO-tracer studies, to be extremely regiospecific, involving …
Number of citations: 103 pubs.acs.org
MH Kim, GY Song, SJ Yu, I Kim - Journal of Nanoscience and …, 2013 - ingentaconnect.com
A series of alkyl-terminated hyperbranched polyglycidols (HBPs) have been synthesized via an anionicring-opening multi-branching polymerization of glycidolusing trifunctional 1,1,1-…
Number of citations: 1 www.ingentaconnect.com
CH Tran, LTT Pham, Y Lee, HB Jang, S Kim, I Kim - Journal of Catalysis, 2019 - Elsevier
Electron donating complexing agents (CAs) are one of the key components to achieve active Zn(II)–Co(III) double metal cyanide (DMC) catalysts for the ring-opening polymerization (…
Number of citations: 46 www.sciencedirect.com

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